5-Methyl-2-hexene

Catalog No.
S1899175
CAS No.
3404-62-4
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-hexene

CAS Number

3404-62-4

Product Name

5-Methyl-2-hexene

IUPAC Name

5-methylhex-2-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3

InChI Key

GHBKCPRDHLITSE-UHFFFAOYSA-N

SMILES

CC=CCC(C)C

Canonical SMILES

CC=CCC(C)C

Isomeric SMILES

C/C=C/CC(C)C

Chemical Properties

5-Methyl-2-hexene is an organic compound belonging to the class of alkenes, also known as olefins. It has the chemical formula C7H14 and a molecular weight of 98.19 g/mol PubChem: . It exists as two stereoisomers, (E)-5-methyl-2-hexene and (Z)-5-methyl-2-hexene, which differ in the spatial arrangement of their atoms NIST.

Potential Research Applications

Research on 5-methyl-2-hexene is limited, but its properties may be of interest in several scientific fields:

  • Organic chemistry: As a simple alkene, 5-methyl-2-hexene can be used as a starting material for the synthesis of more complex organic molecules. Its reactivity in alkene addition reactions is a potential area of study [Organic Chemistry by John McMurry].
  • Catalysis research: The catalytic behavior of metals towards 5-methyl-2-hexene isomerization or hydrogenation reactions could be investigated [Journal of Catalysis by Elsevier].
  • Material science: Due to its alkene functionality, 5-methyl-2-hexene may have potential applications in polymer synthesis or as a component in organic materials research [ScienceDirect(tm)].

5-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄, characterized by a double bond between the second and third carbon atoms in its linear chain. It exists in two stereoisomeric forms: the cis (Z) and trans (E) isomers, with the trans form being more stable due to reduced steric hindrance. This compound is a colorless liquid at room temperature and has a molecular weight of approximately 98.19 g/mol . Its structural formula can be represented as:

text
CH3 |CH3-CH=CH-CH2-CH2-CH3

5-Methyl-2-hexene is primarily utilized in various

5-Methyl-2-hexene is a flammable liquid (flash point below 23 °C) and can readily form explosive mixtures with air []. It is considered a mild skin irritant and may cause respiratory irritation upon inhalation [].

Safety Precautions:

  • Handle with proper personal protective equipment (gloves, safety glasses, respirator) [].
  • Work in a well-ventilated area.
  • Store away from heat, ignition sources, and oxidizers [].
, including:

  • Hydrogenation: The addition of hydrogen across the double bond converts it into 5-methylhexane. This reaction typically requires a catalyst such as palladium on carbon .
  • Hydroboration-Oxidation: This two-step process involves the addition of borane followed by oxidation with hydrogen peroxide, leading to the formation of alcohols.
  • Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form vicinal dihalides.
  • Polymerization: Under specific conditions, 5-methyl-2-hexene can participate in polymerization reactions to form larger polymer chains, which are valuable in materials science.

5-Methyl-2-hexene can be synthesized through various methods:

  • Dehydration of Alcohols: The most common method involves the dehydration of 5-methyl-2-hexanol, which can be obtained from the hydration of 5-methyl-1-pentene.
  • Alkylation Reactions: It can also be synthesized via alkylation reactions using appropriate alkyl halides and alkenes.
  • Cracking of Larger Hydrocarbons: The thermal or catalytic cracking of larger hydrocarbons can yield 5-methyl-2-hexene as a byproduct.

The applications of 5-methyl-2-hexene are diverse:

  • Chemical Intermediate: It serves as an important intermediate in organic synthesis for producing other chemicals.
  • Fuel Additive: Due to its hydrocarbon structure, it may be used as an additive in fuels to improve combustion characteristics.
  • Polymer Production: Its ability to polymerize makes it useful in producing synthetic rubbers and plastics.

Several compounds share structural similarities with 5-methyl-2-hexene. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-HexeneC₆H₁₂Straight-chain alkene without methyl substitution.
3-Methyl-1-penteneC₆H₁₂Contains a double bond at the first position; more reactive than 5-methyl-2-hexene.
1-OcteneC₈H₁₄Longer carbon chain; used extensively in polymer production.
4-Methyl-1-penteneC₆H₁₂Similar structure but with a double bond at the first position; more reactive.

Uniqueness

What sets 5-methyl-2-hexene apart from these similar compounds is its specific position of substitution and double bond, which influences its stability and reactivity patterns compared to other alkenes. Its unique properties make it particularly suitable for certain industrial applications that require specific reactivity or stability profiles.

XLogP3

2.9

Exact Mass

98.109550447 g/mol

Monoisotopic Mass

98.109550447 g/mol

Boiling Point

88.1 °C

Heavy Atom Count

7

Melting Point

-124.3 °C

UNII

YW7740XCM7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

3404-65-7
7385-82-2
3404-62-4

Wikipedia

(E)-5-methylhex-2-ene

General Manufacturing Information

2-Hexene, 5-methyl-: INACTIVE

Dates

Modify: 2023-08-16

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